![molecular formula C14H11N3O3 B2412129 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-méthylbenzamide CAS No. 851095-14-2](/img/structure/B2412129.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-méthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

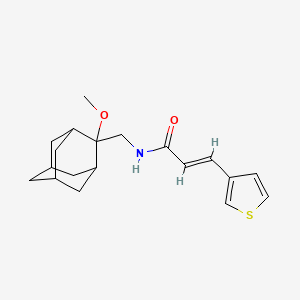

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” is a compound that contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . This compound also includes a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound .

Applications De Recherche Scientifique

- Les dérivés de 1,3,4-oxadiazole, y compris ce composé, ont montré des propriétés antimicrobiennes prometteuses . Les chercheurs ont exploré leur efficacité contre les bactéries, les champignons et autres agents pathogènes. L'investigation de la concentration minimale inhibitrice (CMI) et du mode d'action pourrait fournir des informations précieuses.

- Certains dérivés de 1,2,3-triazole, qui partagent des similitudes structurales avec ce composé, présentent des effets anti-inflammatoires . La compréhension des mécanismes moléculaires impliqués et l'évaluation de leur potentiel en tant qu'agents anti-inflammatoires constituent une voie de recherche intrigante.

- Des modifications du cycle benzénique de composés apparentés ont conduit à une activité herbicide améliorée . L'investigation de l'impact des substituants (tels que CF3 ou F) sur les positions ortho pourrait améliorer les stratégies de lutte contre les mauvaises herbes.

- Les chalcones dérivées de structures similaires ont été évaluées pour leurs effets cytotoxiques contre les cellules de carcinome pulmonaire . L'investigation de la cytotoxicité de ce composé et de ses dérivés pourrait contribuer à la recherche sur le cancer.

- Le noyau de 1,2,3-triazole a été associé à diverses activités pharmacologiques, notamment des effets analgésiques, antiasthmatiques, diurétiques et antihypertenseurs . Explorer ces propriétés plus en profondeur pourrait révéler de nouvelles applications thérapeutiques.

- L'investigation de l'équilibre tautomère de ce composé et des dérivés thiones hétérocycliques apparentés est un domaine d'étude intéressant . La compréhension des structures électroniques et de la stabilité des différents tautomères peut fournir des informations fondamentales.

Activité antimicrobienne

Propriétés anti-inflammatoires

Activité herbicide

Études de cytotoxicité

Applications pharmacologiques

Équilibre tautomère thiol-thione

Mécanisme D'action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, has been reported to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have therapeutic effects in conditions like diabetes and its complications .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds in the 1,3,4-oxadiazole class have been associated with diverse pharmacological activities . These compounds have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide have not been fully elucidated.

Molecular Mechanism

It is known that similar compounds in the 1,3,4-oxadiazole class can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVPGMVSJHJYKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)

![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)